![molecular formula C12H14ClN3O2S B15082340 N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is a chemical compound with the molecular formula C12H14ClN3O2S It is known for its unique structure, which includes an allyl group, a chlorophenoxy group, and a hydrazinecarbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazinecarbothioamide in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The allyl group is introduced through a subsequent reaction with allyl chloride under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
化学反応の分析
Types of Reactions
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
N-Allyl-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarbothioamide: This compound has a similar structure but includes an additional chlorine atom on the phenoxy group.
N-Allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide: This compound features a bromine atom instead of chlorine on the phenoxy group.
Uniqueness
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the allyl group, chlorophenoxy group, and hydrazinecarbothioamide moiety allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.
特性
分子式 |
C12H14ClN3O2S |
|---|---|
分子量 |
299.78 g/mol |
IUPAC名 |
1-[[2-(4-chlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14ClN3O2S/c1-2-7-14-12(19)16-15-11(17)8-18-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,17)(H2,14,16,19) |
InChIキー |
DPCLXANSDAQJRB-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
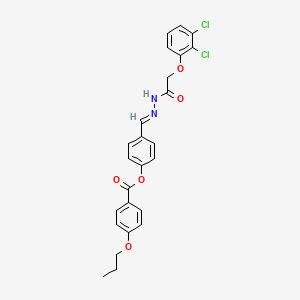

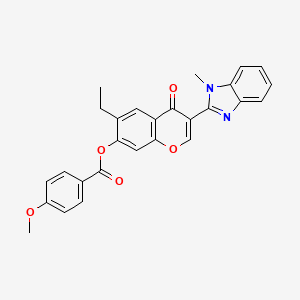
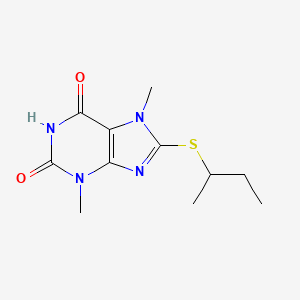
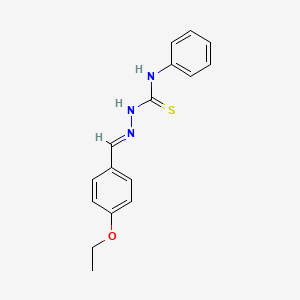
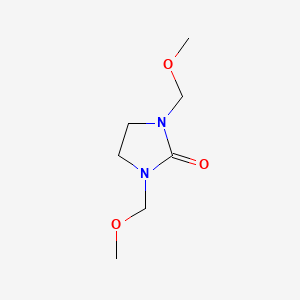
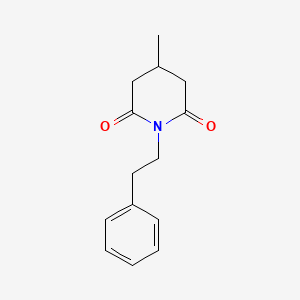
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B15082323.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)



